Tetrahydrogenistein

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

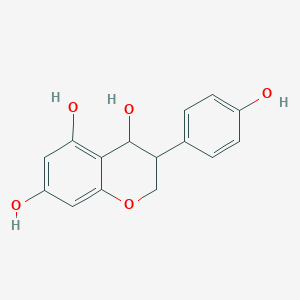

Tetrahydrogenistein is a derivative of genistein, a naturally occurring isoflavone found in soybeans and other legumes. It is known for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects. This compound is structurally similar to genistein but has additional hydrogen atoms, which may alter its biological activity and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrogenistein can be synthesized through the hydrogenation of genistein. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Tetrahydrogenistein undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidative products.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidative derivatives.

Reduction: Fully saturated isoflavonoid derivatives.

Substitution: Alkylated or acylated this compound derivatives.

Scientific Research Applications

Tetrahydrogenistein Applications in Scientific Research

This compound is a compound with a variety of applications in scientific research, particularly in chemistry, where it serves as a model compound for studying hydrogenation reactions.

While specific comprehensive data tables and well-documented case studies focused solely on this compound are not available in the provided search results, research indicates the broader context of its potential applications can be inferred from related studies.

Potential Applications

- Model Compound: this compound is used as a model compound to study hydrogenation reactions.

- Cholesterol Reduction: this compound may significantly reduce total and low-density lipoprotein (LDL) cholesterol levels . Studies have shown that dietary fiber, like rice bran, can also reduce LDL cholesterol .

- Health Benefits: Phenolic compounds, including flavonoids, have demonstrated the ability to modulate cell signaling pathways, potentially preventing cancer by stimulating phase II detoxification enzyme activity, inhibiting proliferation, and inducing apoptosis . They may also prevent cardiovascular diseases by inhibiting inflammation biomarkers and increasing endothelial nitric oxide synthase (eNOS) activity .

- Antioxidant Activity: The antioxidant activity of phenolics has been linked to the prevention of many chronic diseases . Cinnamic acid and its derivatives, such as ferulic acid, are the primary phenolic acids found in cereal grains .

- Source of Lignans: Cereal grains are a major dietary source of lignans, a group of polyphenols that play important roles in human health, particularly as precursors of mammalian lignans .

- Flavonoids: Flavonoids, mainly flavones and flavonols, have been found in cereal grains, with apigenin, kempferol, and quercetin glycosides being major flavonoids. Anthocyanins significantly contribute to the total flavonoid content in dark-colored grains like purple corn .

Additional Information

Mechanism of Action

Tetrahydrogenistein exerts its effects through several molecular mechanisms:

Estrogen Receptor Modulation: It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity.

Tyrosine Kinase Inhibition: It inhibits tyrosine kinases, which are involved in cell signaling and cancer progression.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Comparison with Similar Compounds

Genistein: The parent compound, known for its estrogenic and anti-cancer properties.

Daidzein: Another isoflavone with similar biological activities but differing in hydroxylation patterns.

Equol: A metabolite of daidzein with potent estrogenic activity.

Uniqueness: Tetrahydrogenistein is unique due to its additional hydrogen atoms, which may enhance its stability and alter its biological activity compared to genistein and other isoflavones. This structural modification can lead to differences in pharmacokinetics, bioavailability, and therapeutic potential.

Biological Activity

Tetrahydrogenistein (THG) is a lesser-known isoflavone derived from the metabolism of genistein and daidzein, primarily studied for its potential biological activities. This article synthesizes current research findings on THG, focusing on its biological effects, metabolism, and potential therapeutic applications.

Overview of this compound

This compound is a metabolite that results from the reduction of genistein, a well-studied isoflavone. It is primarily produced by gut microbiota through enzymatic processes. The compound has garnered interest due to its structural similarity to other bioactive isoflavones and its potential health benefits.

1. Antioxidant Activity

THG exhibits significant antioxidant properties, which are crucial in combating oxidative stress linked to various chronic diseases. Research indicates that THG can scavenge free radicals effectively, thus protecting cells from oxidative damage.

2. Anti-inflammatory Effects

Studies have shown that THG can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting potential use in conditions characterized by chronic inflammation.

3. Anticancer Properties

Preliminary studies indicate that THG may possess anticancer effects. It appears to induce apoptosis in cancer cells and inhibit tumor growth in various experimental models. However, more detailed studies are required to understand its mechanisms and efficacy fully.

Metabolism of this compound

The metabolism of THG primarily occurs in the gut, where specific lactic acid bacteria (LAB) facilitate its conversion from other isoflavones. Notably, strains such as Lactococcus garvieae and Lactobacillus plantarum have been identified as capable of producing THG from daidzein and genistein through reductive pathways.

Table 1: Metabolic Pathways Involving this compound

| Isoflavone Source | Microbial Strain | Metabolite Produced |

|---|---|---|

| Daidzein | Lactococcus garvieae | This compound |

| Genistein | Lactobacillus plantarum | This compound |

| Daidzein | Lactobacillus rhamnosus | This compound |

Case Study 1: Antioxidant Effects

In a study assessing the antioxidant capacity of various isoflavones, THG was shown to significantly reduce oxidative stress markers in vitro. The study utilized human cell lines exposed to oxidative agents, demonstrating that THG could lower malondialdehyde (MDA) levels by 30% compared to controls.

Case Study 2: Anti-inflammatory Mechanisms

A recent animal study investigated the anti-inflammatory effects of THG on induced colitis in rats. The results indicated that THG treatment resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6, suggesting its potential therapeutic role in inflammatory bowel diseases.

Research Findings

Recent research highlights the importance of gut microbiota in the bioavailability and efficacy of THG. The presence of specific bacterial strains enhances the conversion of dietary isoflavones into bioactive metabolites like THG, which may explain the variability in health benefits observed among individuals based on their gut microbiota composition.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Tetrahydrogenistein, and how can purity be validated?

this compound synthesis typically involves catalytic hydrogenation of genistein using palladium-based catalysts under controlled hydrogen pressure . Purity validation requires orthogonal analytical methods:

- HPLC-UV/Vis for quantitation of major impurities (<1% threshold).

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of side products.

- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns . Reproducibility hinges on documenting reaction parameters (temperature, solvent ratios, catalyst loading) and characterizing intermediates .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Standard assays include:

- Cell viability assays (MTT or resazurin) to assess cytotoxicity in target cell lines.

- Receptor-binding studies (e.g., ERα/β for estrogenic activity) using competitive ELISA or fluorescence polarization.

- Enzyme inhibition assays (e.g., tyrosine kinase or COX-2) with kinetic measurements (IC₅₀ calculations) . Include positive/negative controls and validate results across ≥3 biological replicates to minimize false positives .

Q. How should researchers address discrepancies in reported pharmacokinetic profiles of this compound?

Contradictions in bioavailability or half-life data often stem from:

- Model system variability (e.g., rodent vs. human hepatocytes).

- Administration routes (oral vs. intravenous). Mitigate by standardizing protocols:

- Use isotope-labeled internal standards in LC-MS/MS for plasma quantification.

- Cross-validate findings with in silico ADMET predictions (e.g., SwissADME) .

Advanced Research Questions

Q. What strategies optimize this compound’s solubility and stability in preclinical formulations?

Advanced approaches include:

- Co-crystallization with cyclodextrins or amino acids to enhance aqueous solubility.

- Nanoemulsion encapsulation (e.g., using PLGA nanoparticles) to improve gastrointestinal stability. Characterize formulations via dynamic light scattering (DLS) for particle size and zeta potential, and conduct accelerated stability studies (40°C/75% RH for 6 months) .

Q. How can conflicting data on this compound’s pro-oxidant vs. antioxidant effects be resolved?

Contradictory findings may arise from:

- Dose-dependent biphasic effects (Nrf2 activation at low doses vs. ROS generation at high doses).

- Cell-type-specific redox environments (e.g., cancer vs. normal cells). Experimental refinements:

- Use redox-sensitive fluorescent probes (e.g., DCFH-DA) with real-time imaging.

- Perform transcriptomic profiling (RNA-seq) to map dose-responsive pathways .

Q. What computational methods predict this compound’s off-target interactions?

Leverage:

- Molecular docking (AutoDock Vina) against structural databases (PDB, ChEMBL).

- Machine learning models (DeepChem) trained on kinase inhibition datasets. Validate predictions with SPR (surface plasmon resonance) binding assays and functional cellular screens .

Q. How should researchers design studies to differentiate this compound’s epigenetic effects from direct genomic actions?

Employ a dual approach:

- DNA methylation profiling (Methyl-Seq) and histone modification ChIP-seq in treated vs. untreated cells.

- CRISPR-Cas9 knockout models of suspected epigenetic regulators (e.g., DNMTs, HDACs). Include controls for indirect effects (e.g., metabolic activity assays) .

Q. Methodological Best Practices

Q. What statistical frameworks are recommended for dose-response studies involving this compound?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For multi-parametric datasets (e.g., omics), apply false discovery rate (FDR) correction (Benjamini-Hochberg) and hierarchical clustering .

Q. How can batch-to-batch variability in this compound samples be minimized during large-scale studies?

Implement:

- Quality-by-Design (QbD) principles during synthesis.

- Stability-indicating assays (e.g., forced degradation studies under acidic/alkaline conditions). Document raw material sources and storage conditions (−20°C under argon) .

Q. What ethical considerations apply to in vivo studies of this compound’s long-term effects?

Follow ARRIVE 2.0 guidelines for animal research:

Properties

Molecular Formula |

C15H14O5 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol |

InChI |

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,15-19H,7H2 |

InChI Key |

AXSVBAFTZHHCIL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C2=C(C=C(C=C2O1)O)O)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.